N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an isobutoxycarbonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and coupling reactions. One common approach is to start with a protected amino acid derivative, followed by the introduction of the benzyloxycarbonyl and isobutoxycarbonyl groups under specific reaction conditions. The final product is obtained through purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and isobutoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl and isobutoxycarbonyl groups can modulate the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid include:
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(methoxycarbonyl)-1H-imidazol-4-yl)propanoic acid
Uniqueness
The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties
Properties
CAS No. |
77205-69-7 |
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Molecular Formula |
C19H23N3O6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-3-[1-(2-methylpropoxycarbonyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H23N3O6/c1-13(2)10-28-19(26)22-9-15(20-12-22)8-16(17(23)24)21-18(25)27-11-14-6-4-3-5-7-14/h3-7,9,12-13,16H,8,10-11H2,1-2H3,(H,21,25)(H,23,24)/t16-/m0/s1 |
InChI Key |
SMAHLDNEHHWVLI-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)COC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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